N1,N1-Dimethylpropane-1,2-diamine dihydrochloride

Description

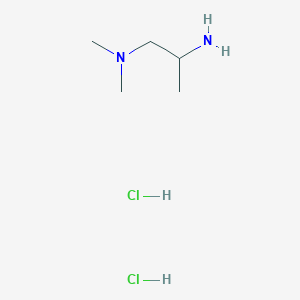

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-N,1-N-dimethylpropane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2.2ClH/c1-5(6)4-7(2)3;;/h5H,4,6H2,1-3H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXAWQXIDQGOCER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance of Aliphatic Diamines in Advanced Chemical Synthesis

Aliphatic diamines are fundamental building blocks in the field of advanced chemical synthesis. Their utility stems from the presence of two nucleophilic nitrogen atoms, which can participate in a wide array of chemical transformations. They are crucial monomers in the synthesis of polyamides, polyureas, and polyimides, which are classes of polymers with significant industrial applications.

Vicinal diamines, where the two amino groups are on adjacent carbon atoms, are a particularly important subclass. This structural motif is found in numerous biologically active molecules and pharmaceuticals. In coordination chemistry, vicinal diamines are widely used as bidentate ligands, capable of forming stable chelate complexes with various metal ions. These complexes are often employed as catalysts in a range of organic reactions, including asymmetric synthesis, where the chirality of the diamine ligand can be used to induce stereoselectivity. The presence of substituents on the nitrogen atoms, such as the methyl groups in N1,N1-Dimethylpropane-1,2-diamine, can modulate the steric and electronic properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity.

Research Trajectories Involving N1,n1 Dimethylpropane 1,2 Diamine Dihydrochloride As a Core Chemical Entity

Specific research focused solely on N1,N1-Dimethylpropane-1,2-diamine dihydrochloride (B599025) is limited in publicly available academic literature. However, research on analogous compounds, particularly other substituted 1,2-diaminopropane (B80664) derivatives, provides insight into its potential research trajectories.

One significant area of investigation for chiral diamines is their application as ligands in asymmetric catalysis. For instance, derivatives of 1,2-diaminopropane are known to form coordination complexes with transition metals like cobalt, which can exist as multiple stereoisomers. These complexes are pivotal in studying stereoisomerism and in the development of stereoselective reactions. While N1,N1-Dimethylpropane-1,2-diamine itself is chiral, the specific substitution pattern influences its coordination behavior and the catalytic properties of its metal complexes.

Another research avenue is its use as a building block in the synthesis of more complex molecules. The differential reactivity of the primary and tertiary amino groups can be exploited to achieve selective functionalization, leading to the construction of intricate molecular architectures. For example, similar diamines are used in the synthesis of salen-type ligands, which have broad applications in catalysis.

While detailed structural studies, such as X-ray crystallography, for N1,N1-Dimethylpropane-1,2-diamine dihydrochloride are not readily found, extensive research has been conducted on the crystal structures of related diamine salts, such as 2,2-dimethylpropane-1,3-diaminium dichloride. mdpi.com These studies reveal complex hydrogen-bonding networks between the aminium groups and the chloride anions, which dictate the solid-state packing of the molecules. mdpi.com It is reasonable to expect that this compound would exhibit similar, intricate supramolecular structures.

Interdisciplinary Relevance in Contemporary Chemical Sciences

Synthetic Pathways and Precursor Chemistry

The synthesis of N1,N1-Dimethylpropane-1,2-diamine dihydrochloride can be conceptually approached through various established synthetic routes. A key strategy involves the reductive amination of an appropriate precursor, such as an N,N-dimethylaminopropanone derivative. This method is widely recognized for its efficiency in forming carbon-nitrogen bonds. masterorganicchemistry.comorganicchemistrytutor.comacsgcipr.org

Reductive Amination Protocols for N,N-Dimethylaminopropanone Derivatives

Reductive amination involves the reaction of a carbonyl compound, in this case, a derivative of N,N-dimethylaminopropanone, with an amine source, followed by reduction of the resulting imine intermediate. chemistrysteps.com For the synthesis of a primary amine at the 2-position, ammonia (B1221849) or a protected equivalent is the logical choice of reagent.

The general reaction scheme proceeds in two main steps:

Imine Formation: The carbonyl group of the N,N-dimethylaminopropanone derivative reacts with ammonia to form a hemiaminal, which then dehydrates to yield an imine intermediate. wikipedia.org

Reduction: The imine is subsequently reduced to the desired diamine. masterorganicchemistry.com

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation (e.g., H₂/Pd-C). acsgcipr.orgwikipedia.org The choice of reducing agent is critical; for instance, sodium cyanoborohydride is often favored for in-situ reductive aminations as it is less reactive towards the carbonyl precursor at neutral or slightly acidic pH. organicchemistrytutor.com

A hypothetical reaction protocol could involve dissolving the N,N-dimethylaminopropanone precursor in a suitable solvent like methanol, adding a source of ammonia such as ammonium (B1175870) chloride, and then introducing the reducing agent. The reaction would then be monitored for completion, followed by workup and conversion to the dihydrochloride salt.

Investigating Stoichiometric and pH Control for Reaction Optimization

The efficiency and selectivity of reductive amination are highly dependent on careful control of reaction parameters, particularly stoichiometry and pH.

Stoichiometry: The molar ratio of the reactants—the aminoketone precursor, the ammonia source, and the reducing agent—plays a crucial role. An excess of the aminating agent (ammonia) can be used to drive the imine formation equilibrium forward. Similarly, a stoichiometric or slight excess of the reducing agent is necessary to ensure complete conversion of the imine intermediate.

pH Control: The pH of the reaction medium is a critical parameter that influences both the rate of imine formation and the activity of the reducing agent. organicchemistrytutor.com Imine formation is typically favored under mildly acidic conditions (pH 4-6), which catalyze the dehydration of the hemiaminal intermediate. organicchemistrytutor.com However, excessively low pH can lead to the protonation of the amine nucleophile, rendering it unreactive. Conversely, at high pH, the dehydration step can be slow. The stability and reactivity of the reducing agent are also pH-dependent. For example, NaBH₄ is unstable at low pH, while NaBH₃CN is effective under mildly acidic conditions. chemistrysteps.com

Optimal conditions would need to be determined empirically, likely involving buffering the reaction mixture to maintain a pH that balances the competing demands of imine formation and reduction.

Hypothetical Optimization Parameters:

| Parameter | Range | Rationale |

|---|---|---|

| pH | 4 - 7 | Balances rate of imine formation with nucleophilicity of the amine and stability of the reducing agent. |

| Ammonia Source Stoichiometry | 1.5 - 5 equivalents | Excess ammonia drives the equilibrium towards imine formation. |

| Reducing Agent Stoichiometry | 1.1 - 2 equivalents | Ensures complete reduction of the imine intermediate. |

| Temperature | 0 - 50 °C | Lower temperatures can improve selectivity and control exothermicity. |

| Solvent | Methanol, Ethanol | Protic solvents are suitable for dissolving reactants and facilitating proton transfer steps. |

Mechanistic Probes and Reaction Dynamics

To gain a deeper understanding of the reaction mechanism for the formation of N1,N1-Dimethylpropane-1,2-diamine, several advanced analytical techniques can be employed. These methods provide insights into the reaction pathway, the identity of intermediates, and the rate-determining steps.

Application of Isotopic Labeling (e.g., ¹⁵N-Ammonium Acetate) in Pathway Delineation

Isotopic labeling is a powerful tool for tracing the fate of atoms throughout a chemical transformation. By using an isotopically enriched reagent, such as ¹⁵N-ammonium acetate (B1210297) as the ammonia source, the nitrogen atom from the ammonium can be tracked in the final product and any intermediates.

Analysis of the final N1,N1-Dimethylpropane-1,2-diamine product by mass spectrometry or ¹⁵N NMR spectroscopy would confirm that the nitrogen at the 2-position originates from the ammonium acetate. This would provide direct evidence for the proposed reductive amination pathway. Furthermore, if any nitrogen-containing intermediates could be isolated or detected, their isotopic composition would help to solidify the proposed reaction sequence.

In-situ Spectroscopic Monitoring of Intermediate Formation (e.g., IR Spectroscopy)

In-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) spectroscopy, allow for the real-time monitoring of a reaction as it proceeds. researchgate.net This can provide valuable information about the formation and consumption of reactants, intermediates, and products.

In the context of the reductive amination to form N1,N1-Dimethylpropane-1,2-diamine, an in-situ IR probe could be used to track the disappearance of the carbonyl (C=O) stretching frequency of the N,N-dimethylaminopropanone precursor. Concurrently, the appearance and subsequent disappearance of the imine (C=N) stretching frequency would provide direct evidence for the formation of the imine intermediate. iaea.orgsemanticscholar.org The growth of N-H bending and stretching vibrations would signal the formation of the final diamine product. This data can be used to generate concentration profiles over time, which are invaluable for kinetic analysis.

Characteristic IR Frequencies for Reaction Monitoring:

| Functional Group | Bond | Characteristic Frequency (cm⁻¹) |

|---|---|---|

| Ketone (Reactant) | C=O | ~1715 |

| Imine (Intermediate) | C=N | ~1640-1690 |

| Primary Amine (Product) | N-H bend | ~1590-1650 |

| Primary Amine (Product) | N-H stretch | ~3300-3500 |

Kinetic Isotope Effect (KIE) Studies for Rate-Determining Steps

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a reaction changes when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org Measuring the KIE can provide crucial information about the transition state of the rate-determining step of a reaction. princeton.edubaranlab.org

For the reductive amination of an N,N-dimethylaminopropanone derivative, a primary deuterium (B1214612) KIE could be investigated by using a deuterated reducing agent (e.g., NaBD₄). If the hydride transfer from the reducing agent to the imine carbon is the rate-determining step, a significant primary KIE (kH/kD > 1) would be observed. epfl.ch A smaller or non-existent KIE would suggest that another step, such as imine formation, is rate-limiting.

Conversely, a solvent isotope effect could be studied by running the reaction in a deuterated solvent (e.g., methanol-d₄). This could provide insights into the role of proton transfer steps in the reaction mechanism. A significant solvent KIE might indicate that protonation or deprotonation steps are involved in the rate-determining step of the reaction.

By combining these advanced methodologies, a comprehensive understanding of the synthesis and reaction dynamics of this compound can be developed, paving the way for optimized and controlled synthetic procedures.

Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Detailed mass spectrometry studies specifically outlining the fragmentation pathways of this compound are not extensively available in the reviewed literature. However, the fragmentation of aliphatic amines is a well-understood process that can provide a theoretical framework for predicting its behavior. In electron ionization mass spectrometry (EI-MS), the molecular ion of an aliphatic amine is often weak or absent. The primary fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This process is driven by the stabilization of the resulting cation by the non-bonding electrons of the nitrogen. For N1,N1-Dimethylpropane-1,2-diamine, ionization is expected to occur at one of the nitrogen atoms.

The most prominent fragmentation would likely involve the cleavage of the bond between the two carbon atoms of the propane (B168953) backbone, as this would be an α-cleavage relative to one of the nitrogen atoms. The largest alkyl group is preferentially lost in this process. Another potential fragmentation pathway could be the loss of a methyl radical from one of the dimethylamino groups. While less common for aliphatic amines, McLafferty rearrangements or the loss of ammonia (M-17) are possibilities, though typically not the dominant pathways.

It is important to note that these are predicted pathways based on the general fragmentation patterns of aliphatic amines and not from specific experimental data for this compound.

Steric and Electronic Effects on Synthetic Reactivity

Influence of Dimethylamine (B145610) Steric Hindrance on Nucleophilic Attack and Acylation

The synthesis of N1,N1-Dimethylpropane-1,2-diamine often involves the nucleophilic attack of a primary amine on a suitable electrophile. The presence of the dimethylamino group introduces significant steric hindrance, which can influence the rate and success of subsequent reactions like acylation. libretexts.org Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede chemical reactions. In the case of N1,N1-Dimethylpropane-1,2-diamine, the two methyl groups on one of the nitrogen atoms create a bulky environment.

This steric bulk can shield the adjacent primary amine from attacking an electrophilic center, thereby slowing down the rate of nucleophilic substitution reactions. libretexts.org For acylation reactions, where an acyl group is introduced into the molecule, this steric hindrance can make it more difficult for the primary amine to approach the carbonyl carbon of the acylating agent. Consequently, more forcing reaction conditions, such as higher temperatures or longer reaction times, may be necessary to achieve the desired acylation. The "fat goalie" analogy can be used here, where the bulky dimethylamino group acts like a well-padded goalie, making it difficult for the "puck" (the electrophile) to reach the "net" (the primary amine). masterorganicchemistry.com

Catalyst and Solvent Polarity Adjustments to Mitigate Steric Effects

To overcome the challenges posed by steric hindrance in the synthesis and subsequent reactions of N1,N1-Dimethylpropane-1,2-diamine, adjustments to the catalyst and solvent polarity can be employed. The choice of solvent can significantly impact reaction rates. rsc.org Polar aprotic solvents, for example, are known to accelerate SN2 reactions by solvating the cation of the nucleophile, leaving the anion more available to react. In the context of synthesizing or acylating N1,N1-Dimethylpropane-1,2-diamine, using a solvent that can effectively stabilize transition states without overly solvating the nucleophilic primary amine could be beneficial.

The use of specific catalysts can also help to mitigate steric effects. For instance, in nucleophilic aromatic substitution reactions, tertiary amines have been shown to act as nucleophilic catalysts. mdpi.com While not directly synthesizing the target molecule, this principle highlights how catalysts can facilitate reactions that might otherwise be slow due to steric hindrance. The catalyst can provide an alternative, lower-energy reaction pathway. For acylation reactions, the use of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) is a common strategy to accelerate the reaction, even with sterically hindered amines.

Comparative Synthesis of N1,N1-Dimethylpropane-1,2-diamine Analogues

Comparison with N1,N1-Dimethylethane-1,2-diamine Synthesis

N1,N1-Dimethylethane-1,2-diamine is a structurally similar compound that serves as a useful point of comparison for synthetic methodologies. wikipedia.org It is a bidentate ligand used in the synthesis of various coordination complexes and as an intermediate in the production of pharmaceuticals like Cefotiam. fishersci.ca The synthesis of N,N'-dialkylated 1,2-diamines, a class to which N1,N1-Dimethylethane-1,2-diamine belongs, can be achieved through various methods, including the reductive amination of diimines. researchgate.net This involves the reaction of a 1,2-diketone with a primary amine followed by reduction. The primary difference in the synthesis of N1,N1-Dimethylpropane-1,2-diamine would be the use of a three-carbon backbone precursor instead of a two-carbon one. The additional methyl group on the propane backbone in the target molecule could introduce further steric considerations in the synthetic route compared to the ethane (B1197151) analogue.

Synthetic Routes for N1,N1-Dimethylpropane-1,3-diamine

N1,N1-Dimethylpropane-1,3-diamine is another important analogue, and its synthesis is well-documented. google.comcetjournal.it A common industrial method involves a two-step process. The first step is the reaction of dimethylamine with acrylonitrile (B1666552) to form N,N-dimethylaminopropionitrile. This is a Michael addition reaction. The second step is the hydrogenation of the nitrile group to a primary amine, typically using a catalyst such as Raney nickel. google.comcetjournal.it This process can be carried out in a continuous fixed-bed reactor, achieving high conversion and selectivity. cetjournal.it

Methods for N1-Benzyl-N2,N2-diethylpropane-1,2-diamine Preparationacs.org

The synthesis of unsymmetrically substituted chiral diamines, such as N1-Benzyl-N2,N2-diethylpropane-1,2-diamine, is of significant interest due to their application as chiral ligands and building blocks in organic synthesis. acs.orgrsc.org While literature dedicated exclusively to this specific molecule is limited, its preparation can be achieved through established and reliable synthetic strategies commonly employed for the selective N-alkylation of vicinal diamines. The primary approaches include sequential alkylation and reductive amination, which allow for the controlled introduction of different substituents onto the nitrogen atoms of a diamine scaffold like 1,2-diaminopropane. sigmaaldrich.comwikipedia.org

A principal challenge in synthesizing unsymmetrical diamines is achieving selectivity to avoid mixtures of over-alkylated or symmetrically substituted products. Methodologies often involve multi-step sequences that may utilize protecting groups or exploit the differential reactivity of primary and secondary amines.

Synthetic Strategies

One of the most effective and widely used methods for preparing N-substituted amines is reductive amination. This strategy can be adapted in a sequential manner to produce N1-Benzyl-N2,N2-diethylpropane-1,2-diamine. An exemplary pathway would begin with the diethylation of a suitable aminoketone precursor, followed by the benzylation of the remaining primary amine.

A plausible synthetic route is outlined below:

Formation of the Diethylated Intermediate: The synthesis can commence from 1-aminopropan-2-one. This precursor would first undergo reductive amination with diethylamine (B46881). The reaction involves the formation of an enamine or iminium ion intermediate, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH3CN) to yield N2,N2-diethylpropane-1,2-diamine.

Final Benzylation Step: The resulting N2,N2-diethylpropane-1,2-diamine, which contains a remaining primary amine, is then subjected to a second reductive amination. This step involves reacting the intermediate with benzaldehyde (B42025) to form a Schiff base (imine), which is subsequently reduced using a reducing agent like sodium borohydride (NaBH4) or through catalytic hydrogenation to yield the final product, N1-Benzyl-N2,N2-diethylpropane-1,2-diamine.

An alternative approach involves the direct alkylation of 1,2-diaminopropane. This method requires careful control of reaction conditions to ensure selective functionalization. For instance, a monobenzylation of 1,2-diaminopropane could first be performed, followed by the exhaustive ethylation of the second nitrogen atom. The formation of a di-Schiff base followed by reduction with a reagent like sodium borohydride is an effective method for producing symmetrically substituted diamines and can be adapted for unsymmetrical syntheses. researchgate.net

Illustrative Research Findings

The following table summarizes relevant findings for the synthesis of substituted diamines using methodologies applicable to the preparation of N1-Benzyl-N2,N2-diethylpropane-1,2-diamine.

| Reaction Type | Starting Materials | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Reductive Amination of Di-Schiff Base | 1,2-Diaminoethane, Benzaldehyde | 1. Water, Room Temp, 10 min 2. Sodium Borohydride, Solvent-Free, 15 min | N,N'-bis(benzyl)ethane-1,2-diamine | 98% | researchgate.net |

| Reductive Amination of Di-Schiff Base | 1,3-Diaminopropane, Benzaldehyde | 1. Water, Room Temp, 10 min 2. Sodium Borohydride, Solvent-Free, 15 min | N,N'-bis(benzyl)propane-1,3-diamine | 67% | researchgate.net |

| Aza-Michael Addition & Reduction | (R)-(+)-N-benzyl-α-methylbenzylamine, (E)-3-cyclohexyl acrylate | 1. n-BuLi, THF, -78°C to 0°C 2. LAH, THF, 0°C to 65°C | (S)-N1,N3-dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine | 73% (reduction step) | mdpi.com |

| Pinacol-type Imine Coupling | N-Methylbenzimine | Zinc powder, CH3CN, Chlorotrimethylsilane | dl-N,N'-Dimethyl-1,2-diphenylethylenediamine | 95% (crude) | orgsyn.org |

These examples demonstrate the high efficacy of reductive amination and other coupling strategies in the synthesis of N-substituted diamines, suggesting that similar high yields would be attainable for the synthesis of N1-Benzyl-N2,N2-diethylpropane-1,2-diamine.

Ligand Characteristics of N1,N1-Dimethylpropane-1,2-diamine (Free Base)

N1,N1-Dimethylpropane-1,2-diamine is a bidentate ligand, meaning it can form two bonds with a single metal ion. patsnap.com The two nitrogen atoms, each possessing a lone pair of electrons, act as donor sites, allowing the molecule to chelate with a metal center. purdue.edu This chelation results in the formation of a stable five-membered ring, a common feature in coordination complexes with ethylenediamine-based ligands. rsc.org

The coordination properties of N1,N1-Dimethylpropane-1,2-diamine are significantly influenced by both steric and electronic effects arising from its molecular structure. nih.govnih.gov The presence of two methyl groups on one of the nitrogen atoms (N1) introduces steric hindrance, which can affect the geometry and stability of the resulting metal complex. researchgate.net This asymmetry in substitution, with a primary amine at one end and a tertiary amine at the other, distinguishes it from more common symmetrically substituted diamines.

The electronic effects are also a crucial aspect of its ligand characteristics. The methyl groups are electron-donating, which increases the electron density on the N1 nitrogen atom, potentially enhancing its donor capability. However, the steric bulk of these groups can counteract this electronic enhancement by hindering the approach of the metal ion. nih.gov The interplay of these steric and electronic factors ultimately dictates the coordination behavior of the ligand with different metal centers. nih.gov

Below is a table summarizing the key ligand characteristics of N1,N1-Dimethylpropane-1,2-diamine.

| Characteristic | Description |

| Type | Bidentate N-donor Ligand |

| Donor Atoms | Two Nitrogen Atoms |

| Chelate Ring Size | Five-membered |

| Key Structural Feature | Asymmetric substitution with two methyl groups on one nitrogen |

| Steric Effects | The dimethylated nitrogen introduces steric bulk, influencing complex geometry. |

| Electronic Effects | Methyl groups are electron-donating, increasing the basicity of the tertiary amine. |

Utilization of Dihydrochloride Salt Form in Coordination Reactivity

In many synthetic procedures, N1,N1-Dimethylpropane-1,2-diamine is used in its dihydrochloride salt form (this compound). This salt is often more stable and easier to handle than the free base, which can be volatile and hygroscopic. The use of the dihydrochloride salt necessitates an in-situ deprotonation step to generate the free diamine, which can then coordinate to the metal center. patsnap.com

The deprotonation is typically achieved by adding a base to the reaction mixture. The choice of base is critical and depends on the specific metal ion and solvent system being used. Common bases include alkali metal hydroxides, carbonates, or non-coordinating organic bases. The general reaction can be represented as follows:

(H₂L)²⁺ + 2B → L + 2BH⁺

Where (H₂L)²⁺ is the diamine dihydrochloride, B is the base, L is the free diamine ligand, and BH⁺ is the conjugate acid of the base. Once the free ligand is generated in solution, it can readily react with a metal salt to form the desired coordination complex. This method allows for the controlled release of the active ligand in the reaction medium.

Rational Ligand Design Strategies

The prediction of how a ligand like N1,N1-Dimethylpropane-1,2-diamine will interact with a metal center is a key aspect of rational ligand design. Computational chemistry provides powerful tools to model and predict the behavior of these systems before their synthesis.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. rsc.org For N1,N1-Dimethylpropane-1,2-diamine, DFT calculations can be employed to predict various electronic properties that influence its coordination behavior. These properties include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the partial charges on the donor nitrogen atoms. nih.gov

By calculating these parameters, one can gain insight into the ligand's donor strength and how the electronic asymmetry between the primary and tertiary amine groups will affect coordination. researchgate.net For instance, a higher HOMO energy on the ligand could indicate a greater propensity to donate electrons to a metal's LUMO. nih.gov DFT can also be used to model the geometry of the resulting metal complex and predict the bond lengths and angles, providing a theoretical framework to compare with experimental data. nih.gov

The following table outlines the types of electronic properties that can be predicted using DFT and their relevance to coordination chemistry.

| DFT-Predicted Property | Relevance to Coordination Chemistry |

| Electron Density Distribution | Indicates the most likely sites for metal coordination. |

| HOMO/LUMO Energies | Helps to understand the ligand-to-metal charge transfer characteristics. |

| Partial Atomic Charges | Provides insight into the relative donor strengths of the nitrogen atoms. |

| Optimized Molecular Geometry | Predicts the preferred conformation of the free ligand. |

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For a flexible ligand like N1,N1-Dimethylpropane-1,2-diamine, MD simulations can be used to explore its conformational landscape. diva-portal.org The free ligand can adopt various conformations due to the rotation around the C-C and C-N bonds. MD simulations can help identify the most stable conformations and the energy barriers between them. acs.org

When the ligand coordinates to a metal, the five-membered chelate ring also has conformational flexibility. uq.edu.au MD simulations can be used to study the dynamics of this chelate ring, such as the puckering of the ring and the relative orientations of the substituents. publish.csiro.au This information is crucial for understanding the stereochemistry of the resulting metal complexes and can influence their reactivity and properties. rsc.org

Formation of Metal Complexes (General Principles)

The formation of a metal complex with N1,N1-Dimethylpropane-1,2-diamine involves the donation of the lone pair of electrons from each of the two nitrogen atoms to a vacant orbital of a metal ion, forming a coordinate covalent bond. mdpi.com As a bidentate ligand, it forms a chelate ring with the metal, which enhances the stability of the complex compared to coordination with two monodentate amine ligands. This is known as the chelate effect. nih.gov

The stability and structure of the formed complex are dependent on several factors, including:

The nature of the metal ion: Different metal ions have different coordination numbers, preferred geometries, and affinities for nitrogen donor ligands.

The steric bulk of the ligand: The dimethyl groups on N1,N1-Dimethylpropane-1,2-diamine can influence the coordination geometry and may favor the formation of certain stereoisomers. researchgate.net

The reaction conditions: Factors such as solvent, temperature, and pH can play a significant role in the outcome of the complexation reaction. patsnap.com

The general principles of coordination chemistry suggest that N1,N1-Dimethylpropane-1,2-diamine would form stable complexes with a variety of transition metals that favor coordination with N-donor ligands. mdpi.com The resulting complexes could adopt various geometries, such as square planar or octahedral, depending on the metal ion and the presence of other ligands in the coordination sphere.

Advanced Computational and Theoretical Investigations of N1,n1 Dimethylpropane 1,2 Diamine Dihydrochloride Systems

Quantum Chemical Approaches to Conformational Analysis

Quantum chemical calculations are fundamental to understanding the conformational landscape of flexible molecules. These methods allow for the detailed exploration of a molecule's potential energy surface, identifying stable conformations and the energy barriers between them.

The conformational analysis of the corresponding dication of a related diamine, 2,2-dimethylpropane-1,3-diaminium, has been performed using quantum chemical calculations. mdpi.com By systematically rotating the aminium groups around the C-C bonds, a potential energy surface can be mapped out. For the 2,2-dimethylpropane-1,3-diaminium cation, constrained geometry optimizations were performed on a two-dimensional grid, scanning the dihedral angles to identify energy minima and maxima. mdpi.com This scan revealed that the anti-anti-conformation represents the global minimum on the potential energy surface. mdpi.com In this most stable conformation, the nitrogen and carbon atoms of the backbone (N1, C1, C2, C3, and N2) are all in the same plane. mdpi.com The energy landscape also identified local minima corresponding to anti-gauche conformations, which lie at a higher energy level than the global minimum. mdpi.com

Table 1: Calculated Relative Energies of Conformations for a Diaminium Cation

| Conformation | Dihedral Angles (Θ1/Θ2) | Relative Energy (kJ·mol⁻¹) |

|---|---|---|

| anti-anti (Global Minimum) | 180°/180° | 0 |

| anti-gauche (Local Minimum) | 180°/±60° or ±60°/180° | 13 |

This interactive table is based on data for the 2,2-dimethylpropane-1,3-diaminium cation. mdpi.com

The rotation around single bonds in molecules like the N1,N1-Dimethylpropane-1,2-diaminium cation leads to different spatial arrangements of atoms, which are broadly classified as staggered and eclipsed conformations. Newman projections are a useful way to visualize these arrangements.

Staggered Conformations: These are energy minima on the potential energy surface. The substituents on adjacent carbon atoms are as far apart as possible, minimizing steric hindrance. For the 2,2-dimethylpropane-1,3-diaminium cation, the anti (dihedral angle of 180°) and gauche (dihedral angle of ±60°) conformations are the staggered, and therefore more stable, forms. mdpi.com

Eclipsed Conformations: These represent energy maxima and act as transition states between staggered conformations. In these arrangements, substituents on adjacent carbons are aligned, leading to increased steric strain. For the aforementioned related cation, eclipsed conformations occur at dihedral angles of 0° (syn), +120°, and -120°. mdpi.com

The energy barrier to rotate from one staggered conformation to another must pass through a higher-energy eclipsed state. For the 2,2-dimethylpropane-1,3-diaminium cation, the energy barriers leading from the global minimum to the local anti-gauche minima were found to be 21 kJ·mol⁻¹. mdpi.com

Molecular Modeling for Structure-Reactivity Prediction

Molecular modeling can be a powerful tool for predicting how the three-dimensional structure of a molecule like N1,N1-Dimethylpropane-1,2-diamine dihydrochloride (B599025) will influence its chemical reactivity. For instance, in asymmetric synthesis, chiral diamines are often used as ligands or catalysts. nih.gov Computational studies on such systems can help predict the stereochemical outcome of a reaction.

By modeling the transition states of a reaction involving a chiral diamine, researchers can determine which reaction pathway is energetically favored. For example, in the deprotonation of a prochiral substrate using a lithium base and a chiral diamine like sparteine, computational methods have been used to calculate the activation enthalpies for the removal of different protons. nih.gov The lowest-energy transition state correctly predicted the experimentally observed stereoselectivity. nih.gov This type of modeling could be applied to reactions involving N1,N1-Dimethylpropane-1,2-diamine to predict its efficacy as a chiral auxiliary or ligand.

Computational Aid in Spectroscopic Data Interpretation (e.g., DFT-Based NMR Prediction)

Computational methods, particularly Density Functional Theory (DFT), are increasingly used to predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. This can be an invaluable aid in interpreting experimental spectra and confirming molecular structures.

While experimental ¹H and ¹³C NMR data are available for the related 2,2-dimethylpropane-1,3-diaminium dichloride in D₂O, computational predictions could further refine the assignment of signals, especially in more complex molecules or in cases of conformational averaging. mdpi.com DFT calculations can be used to compute the NMR shielding tensors for a given molecular geometry. By averaging these values over the different populated conformations (weighted by their Boltzmann probabilities), a predicted NMR spectrum can be generated that can be compared directly with experimental results. This approach helps to correlate specific NMR signals with particular conformations and can reveal subtle structural details that are not immediately obvious from the experimental data alone.

Integration of Theoretical and Experimental Data for Mechanistic Insights

The most powerful approach to understanding a chemical system often involves the integration of both theoretical calculations and experimental data. This synergy allows for the validation of computational models and provides a more complete picture of molecular structure and reactivity.

In the study of 2,2-dimethylpropane-1,3-diaminium dichloride, the computationally determined global minimum energy conformation (anti-anti) was compared with the conformations observed in the solid state via X-ray crystallography. mdpi.com Interestingly, the study found that the energetically most favorable conformation in the gas phase is not always the one adopted in the crystal lattice. mdpi.com This highlights the influence of intermolecular forces, such as hydrogen bonding, in the solid state, which can stabilize conformations that are less favorable for an isolated molecule. By combining computational analysis of the isolated cation with experimental X-ray diffraction data of the crystalline salt, a deeper understanding of the interplay between intramolecular and intermolecular forces is achieved.

This integrated approach could be similarly applied to N1,N1-Dimethylpropane-1,2-diamine dihydrochloride to understand how its chiral structure and intermolecular interactions dictate its solid-state packing and, by extension, its physical properties.

Applications of N1,n1 Dimethylpropane 1,2 Diamine Dihydrochloride in Advanced Organic Synthesis and Medicinal Chemistry Research

N1,N1-Dimethylpropane-1,2-diamine as a Versatile Synthetic Intermediate

The strategic placement of two nitrogen atoms in the N1,N1-Dimethylpropane-1,2-diamine backbone allows for its participation in a variety of chemical transformations, rendering it a key precursor in the synthesis of diverse organic compounds.

Precursor in Complex Heterocyclic Compound Synthesis

Role in Peptide Coupling Methodologies

The application of N1,N1-Dimethylpropane-1,2-diamine dihydrochloride (B599025) in standard peptide coupling methodologies is not extensively documented in the reviewed literature. However, the presence of a primary amine group suggests its potential to be incorporated into peptide chains. The dimethylamino group could influence the conformation and biological activity of the resulting peptide analogues. Further research is required to fully elucidate the potential of this diamine as a tool in peptide chemistry.

Design and Development of Bioactive Molecules

The incorporation of the N1,N1-Dimethylpropane-1,2-diamine moiety into larger molecules has been a strategy in the design of novel therapeutic agents. Its ability to introduce a basic nitrogen center and influence the physicochemical properties of a compound makes it an attractive component in drug discovery.

Synthesis of Kynurenic Acid Analogues for Electrophysiological Studies

Kynurenic acid (KYNA) is an endogenous antagonist of ionotropic glutamate receptors, and its analogues are of significant interest for the treatment of neurological disorders. The synthesis of KYNA analogues often involves the amidation of the C-2 carboxylic acid with various amines to improve their pharmacokinetic properties, including blood-brain barrier penetration. While studies have documented the use of various diamines, such as N,N-dimethylethane-1,2-diamine, in the synthesis of KYNA amides, the specific use of N1,N1-Dimethylpropane-1,2-diamine has not been explicitly detailed in the available literature. The general synthetic approach, however, suggests that N1,N1-Dimethylpropane-1,2-diamine could be readily employed to generate novel KYNA analogues for electrophysiological evaluation.

Derivatization for Imidazole-Carboximidamide Scaffolds

The derivatization of imidazole-carboximidamide scaffolds with amines is a strategy to generate libraries of compounds for biological screening. These scaffolds are present in various biologically active molecules. There is currently no specific information available in the scientific literature detailing the use of N1,N1-Dimethylpropane-1,2-diamine for the derivatization of imidazole-carboximidamide scaffolds.

Incorporation into RNA Polymerase I Inhibitors

A significant application of N1,N1-Dimethylpropane-1,2-diamine is in the synthesis of potent and selective inhibitors of RNA Polymerase I (Pol I). The Pol I transcription machinery is a promising target for cancer therapy due to the high demand for ribosome biogenesis in rapidly proliferating cancer cells.

In a study focused on the design and structure-activity relationships of pyridoquinazolinecarboxamides as Pol I inhibitors, N1,N1-Dimethylpropane-1,2-diamine was utilized as a key building block. Specifically, it was reacted with a carboxylic acid precursor to synthesize the target compound, N-[2-(dimethylamino)-1-methylethyl]-12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxamide hydrochloride. This compound demonstrated significant biological activity in assays measuring nucleolar stress and cell viability, highlighting the importance of the diamine fragment for its inhibitory action.

| Compound Name | Starting Material | Reagent | Application |

| N-[2-(dimethylamino)-1-methylethyl]-12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxamide hydrochloride | 12-Oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic acid | N1,N1-Dimethylpropane-1,2-diamine | RNA Polymerase I Inhibitor |

Contribution to Natural Product Structures (e.g., Leucinostatin Family of Antibiotics)

N1,N1-Dimethylpropane-1,2-diamine is a crucial component in the structure of the Leucinostatin family of antibiotics. These non-ribosomally produced peptides, isolated from various fungi such as Purpureocillium lilacinum, exhibit a range of biological activities, including potent antimicrobial and anticancer properties.

The table below outlines the key structural components of Leucinostatin A, emphasizing the position of the N1,N1-Dimethylpropane-1,2-diamine moiety.

| Component | Description | Location within Leucinostatin A |

| N-terminus | Acylated with 4-methyl-2-hexenoic acid. | Beginning of the peptide chain |

| Peptide Core | Comprises a sequence of nine amino acids, including non-standard residues like α-aminoisobutyric acid. | Central part of the molecule |

| C-terminus | Capped with N1,N1-Dimethylpropane-1,2-diamine. | End of the peptide chain |

Broader Perspectives on Dimethylamine (B145610) (DMA) Derivative Applications in Medicinal Chemistry Research

The dimethylamine (DMA) functional group, a key feature of N1,N1-Dimethylpropane-1,2-diamine, is a prevalent pharmacophore in a multitude of FDA-approved drugs. nih.govrsc.orgnih.gov The presence of the DMA moiety often imparts favorable physicochemical and pharmacological properties to a molecule, influencing its solubility, bioavailability, and interaction with biological targets. nih.govrsc.orgnih.gov

The unique chemical nature of dimethylamine derivatives allows them to modulate a wide array of biological targets, leading to diverse pharmacological effects. nih.govrsc.orgnih.gov These derivatives have demonstrated antimicrobial, anticancer, antihistaminic, and analgesic properties. nih.govrsc.orgnih.gov The lone pair of electrons on the nitrogen atom of the DMA group can participate in crucial interactions with biological receptors, such as hydrogen bonding and ionic interactions, which are fundamental to their mechanism of action. nih.gov

A study on benzamide and picolinamide derivatives containing a dimethylamine side chain revealed that the position of this chain significantly influenced their inhibitory activity and selectivity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. This highlights the critical role of the DMA moiety's placement in fine-tuning the biological activity of a drug candidate.

The following table provides examples of FDA-approved drugs containing the dimethylamine pharmacophore and their respective biological targets.

| Drug Name | Therapeutic Class | Biological Target(s) |

| Amitriptyline | Tricyclic Antidepressant | Serotonin and Norepinephrine Reuptake Transporters |

| Ranitidine | H2 Receptor Antagonist | Histamine H2 Receptor |

| Tramadol | Opioid Analgesic | μ-opioid Receptor, Serotonin and Norepinephrine Reuptake Transporters |

| Chlorpheniramine | Antihistamine | Histamine H1 Receptor |

The versatility of dimethylamine derivatives extends to their application in prodrug design and the development of molecular imaging agents. nih.govrsc.orgnih.gov

In prodrug design , the DMA group can be incorporated into a molecule to enhance its drug-like properties, such as solubility or membrane permeability. The prodrug is then converted to the active form in the body. For instance, N-oxides have been proposed as bioreductive prodrugs for tertiary amines. The N-oxidation masks the positive charge of the amine, which can reduce its binding to DNA and lower its toxicity. Under hypoxic conditions, these N-oxides can be metabolically reduced to release the active tertiary amine.

In the field of molecular imaging , particularly Positron Emission Tomography (PET), dimethylamine derivatives play a crucial role. The dimethylamine group is a common structural feature in numerous drugs, making it a valuable target for radiolabeling. The radiosynthesis of [11C]dimethylamine allows for the direct labeling of various PET imaging agents. This approach bypasses the need to prepare monomethyl amine precursors, streamlining the production of radiotracers used to visualize and study biological processes and the distribution of drugs in the body. These radiolabeled compounds enable non-invasive imaging of their target receptors or enzymes, aiding in drug development and disease diagnosis.

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

X-ray Crystallography for Solid-State Structure Elucidation of Dihydrochloride (B599025) Forms

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of the substance, researchers can map the electron density and thereby deduce atomic positions, bond lengths, and bond angles with high precision.

For N1,N1-Dimethylpropane-1,2-diamine dihydrochloride, a single-crystal X-ray diffraction study would reveal the exact solid-state conformation of the protonated diamine cation and the spatial relationship with its chloride counter-ions. This analysis provides unequivocal proof of the molecular structure and offers insights into the intermolecular forces, such as hydrogen bonding, that govern the crystal packing. In the dihydrochloride salt, both the primary amine (-NH2) and the tertiary amine (-N(CH3)2) are protonated, forming ammonium (B1175870) centers (-NH3+ and -HN+(CH3)2). X-ray crystallography would detail the hydrogen-bonding network between these ammonium groups and the chloride anions (Cl-). For instance, a study on the related compound 2,2-dimethylpropane-1,3-diaminium dichloride demonstrated the formation of extensive N−H∙∙∙Cl hydrogen bonds that define the crystal's structural architecture. mdpi.com A similar network would be expected for this compound, and the precise geometric parameters of these bonds could be tabulated.

Illustrative Crystallographic Data Table This table presents hypothetical, yet chemically reasonable, data for this compound to illustrate typical research findings.

| Parameter | Illustrative Value | |

|---|---|---|

| Empirical formula | C5H16Cl2N2 | |

| Formula weight | 175.10 g/mol | |

| Crystal system | Monoclinic | |

| Space group | P2₁/c | |

| Unit cell dimensions | a (Å) | 8.541 |

| b (Å) | 10.235 | |

| c (Å) | 12.672 | |

| Volume (ų) | 1106.5 | |

| Z (formula units per cell) | 4 | |

| Density (calculated) (g/cm³) | 1.052 |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H (proton) and ¹³C.

For this compound, ¹H NMR spectroscopy would be used to confirm the presence and connectivity of all hydrogen atoms. The spectrum would show distinct signals for the N-methyl protons, the C1-methylene protons, the C2-methine proton, the C2-methyl protons, and the amine protons. The chemical shift (δ) of each signal indicates the electronic environment of the protons, while the splitting pattern (multiplicity) reveals the number of adjacent protons, confirming the connectivity. The integration of the signals corresponds to the relative number of protons for each peak.

¹³C NMR spectroscopy provides complementary information, showing a distinct peak for each unique carbon atom in the molecule. This helps to confirm the carbon skeleton of the compound. Advanced 2D NMR techniques like HSQC can be used to correlate directly bonded proton and carbon atoms, further solidifying the structural assignment. hmdb.ca

Illustrative NMR Data Table for this compound (in D₂O) This table presents hypothetical, yet chemically reasonable, data to illustrate typical research findings.

| ¹H NMR Data | ||||

|---|---|---|---|---|

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| N(CH₃)₂ | 2.95 | Singlet | N/A | 6H |

| C1-H₂ | 3.20 - 3.35 | Multiplet | ~7.0 | 2H |

| C2-H | 3.60 | Multiplet | ~6.8 | 1H |

| C2-CH₃ | 1.35 | Doublet | 6.8 | 3H |

| ¹³C NMR Data | ||||

| Assignment | Chemical Shift (δ, ppm) | |||

| N(CH₃)₂ | 45.2 | |||

| C1 | 58.5 | |||

| C2 | 50.1 | |||

| C2-CH₃ | 16.8 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a characteristic fingerprint for a compound, allowing for the identification of functional groups.

In the IR spectrum of this compound, characteristic absorption bands would be observed. The protonation of the amine groups leads to the appearance of broad N-H stretching bands, typically in the 3200-2800 cm⁻¹ region, which may overlap with C-H stretching vibrations. mdpi.com Bending vibrations for the -NH3⁺ group would be expected around 1600-1500 cm⁻¹. The various C-H stretching and bending modes of the methyl and methylene (B1212753) groups would also be present, providing further structural confirmation.

Raman spectroscopy would provide complementary data. While N-H stretches are often weak in Raman, C-C and C-N skeletal vibrations are typically strong, offering a clear view of the molecule's backbone structure. The combination of IR and Raman spectra provides a comprehensive vibrational profile of the compound. mdpi.com

Illustrative Vibrational Spectroscopy Data Table This table presents hypothetical, yet chemically reasonable, data to illustrate typical research findings.

| Wavenumber (cm⁻¹) | Technique | Assignment |

|---|---|---|

| ~3050 (broad) | IR, Raman | N-H stretch (from -NH₃⁺ and -HN⁺(CH₃)₂) |

| 2980 - 2850 | IR, Raman | C-H stretch (aliphatic) |

| ~1585 | IR | N-H bend (asymmetric, -NH₃⁺) |

| ~1470 | IR, Raman | C-H bend (CH₂, CH₃) |

| ~1150 | IR, Raman | C-N stretch |

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound, electrospray ionization (ESI) would be a suitable technique. In positive ion mode, the analysis would detect the dication [M+2H]²⁺ or, more commonly, the monocation [M+H]⁺ corresponding to the free base (C5H14N2). High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental formula.

Fragmentation studies (MS/MS) on the [M+H]⁺ ion (m/z 103.12) would yield characteristic product ions. A primary fragmentation pathway would be the alpha-cleavage adjacent to the nitrogen atoms. For example, the loss of a methyl radical from the dimethylamino group or cleavage of the C1-C2 bond would produce significant fragment ions, helping to confirm the connectivity of the molecule. nih.govresearchgate.net

Illustrative Mass Spectrometry Data Table This table presents hypothetical, yet chemically reasonable, data for the [M+H]⁺ ion of the corresponding free base to illustrate typical research findings.

| Ion Type | Calculated m/z | Observed m/z (HRMS) | Proposed Fragment Structure |

|---|---|---|---|

| [M+H]⁺ | 103.1230 | 103.1228 | [C₅H₁₅N₂]⁺ |

| Fragment 1 | 58.0651 | 58.0650 | [CH₂=N(CH₃)₂]⁺ |

| Fragment 2 | 44.0495 | 44.0494 | [CH(CH₃)=NH₂]⁺ |

Surface Plasmon Resonance (SPR) for Ligand-Protein Binding Kinetics and Mechanism

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to study biomolecular interactions. nih.govresearchgate.net It is particularly valuable for characterizing the binding of small molecules, such as N1,N1-Dimethylpropane-1,2-diamine, to protein targets. reichertspr.com

In a typical SPR experiment, a protein of interest is immobilized on a sensor chip surface. A solution containing the small molecule (the analyte) is then flowed over this surface. Binding between the analyte and the immobilized protein causes a change in the refractive index at the sensor surface, which is detected and measured in real-time as a response. springernature.com

This data can be used to determine key kinetic and affinity parameters of the interaction, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value signifies a higher binding affinity. By analyzing binding at various concentrations, a detailed picture of the ligand-protein interaction mechanism can be developed. nih.gov This information is critical in fields like drug discovery for understanding how a compound engages with its biological target.

Illustrative SPR Data Table for Binding to a Hypothetical Protein Target This table presents hypothetical, yet chemically reasonable, data to illustrate typical research findings.

| Parameter | Description | Illustrative Value |

|---|---|---|

| kₐ (M⁻¹s⁻¹) | Association Rate Constant | 1.5 x 10⁴ |

| kₔ (s⁻¹) | Dissociation Rate Constant | 3.0 x 10⁻³ |

| Kₙ (μM) | Equilibrium Dissociation Constant (kₔ/kₐ) | 0.2 |

Structure Function Relationship Investigations and Positional Isomerism in Diamine Research

Influence of Alkyl Chain Length on Chemical Reactivity and Metabolic Stability

The length of the alkyl chain in a molecule can significantly alter its physical, chemical, and biological activities. mdpi.com In the context of diamines, the carbon chain separating the two nitrogen atoms plays a critical role in defining the molecule's flexibility, steric profile, and electronic properties. Generally, increasing the length of an alkyl chain can lead to changes in solubility, boiling point, and molecular interactions. rsc.org

Research on various organic compounds has shown that elongating the alkyl chain can lead to a more ordered local structure. rsc.org In the context of reactivity, studies on other bifunctional molecules have demonstrated that the chain length influences intramolecular interactions and the molecule's ability to participate in reactions. For instance, in certain synthesized quaternary ammonium (B1175870) salts, the antibacterial activity was found to increase with the length of the alkyl chain. mdpi.com This suggests that the spatial separation of functional groups, dictated by the chain length, is a key determinant of the molecule's function. While specific metabolic stability studies on N1,N1-Dimethylpropane-1,2-diamine are not extensively detailed in the provided search results, the general principle holds that metabolic pathways are sensitive to the size and lipophilicity of a molecule, both of which are affected by alkyl chain length. Longer, more lipophilic chains may be more susceptible to oxidative metabolism by cytochrome P450 enzymes.

Impact of N,N-Dimethyl Substitution on Amine Steric Shielding and Interaction Profiles

The introduction of alkyl groups onto a nitrogen atom significantly modifies the amine's properties, a principle leveraged in modulating the pharmacological properties of drug molecules. mdpi.com The N,N-dimethyl substitution on one of the nitrogen atoms in N1,N1-Dimethylpropane-1,2-diamine introduces a tertiary amine into the structure, which has profound effects on its reactivity and interaction profile due to steric and electronic factors.

Steric hindrance, or steric shielding, is a primary consequence of N-alkylation. The presence of the two methyl groups creates a congested environment around the tertiary nitrogen atom. This steric bulk can hinder the approach of reactants, thereby reducing the reactivity of the tertiary amine compared to a primary or secondary amine. nih.gov A study on the reaction kinetics of various amines with phosphoimidazolide-activated derivatives demonstrated this effect clearly. nih.gov While most secondary amines were slightly more reactive than primary amines of similar basicity, those with bulkier alkyl groups showed substantially lower reactivity. nih.gov For instance, diethylamine (B46881) (Et2NH) reacts at least 100 times more slowly than dimethylamine (B145610) (Me2NH), despite having similar basicity, an effect attributed to the increased kinetic barrier from the larger ethyl groups. nih.gov This highlights that the N,N-dimethyl group provides a degree of steric shielding, though less pronounced than larger alkyl groups. This shielding influences how the molecule can interact with biological targets or participate in chemical reactions, such as the Mannich reaction, where secondary amines are common reagents. researchgate.netnih.gov

| Amine | Alkyl Substituents | Relative Steric Bulk | Observed Relative Reaction Rate |

|---|---|---|---|

| Dimethylamine (Me₂NH) | Two Methyl groups | Low | Baseline (Fast) |

| Ethylmethylamine (EtNHMe) | One Ethyl, One Methyl group | Medium | ~8x Slower than Me₂NH |

| Diethylamine (Et₂NH) | Two Ethyl groups | High | >100x Slower than Me₂NH |

Comparative Analysis of 1,2-Diamine vs. 1,3-Diamine Isomers on Electronic Properties and Reactivity

Positional isomerism, such as the distinction between 1,2-diamines and 1,3-diamines, results in significant differences in molecular geometry, electronic properties, and chemical reactivity. rsc.org While 1,2-diamine derivatives have been extensively explored and utilized as catalysts and building blocks in organic synthesis, 1,3-diamines have been studied less frequently. acs.org

The key difference lies in the spatial relationship between the two amino groups.

1,2-Diamines (Vicinal Diamines): With amino groups on adjacent carbon atoms, 1,2-diamines are well-suited to act as bidentate chelating ligands for metal ions, forming stable five-membered rings. This arrangement is foundational to their widespread use in coordination chemistry and asymmetric catalysis.

1,3-Diamines: The separation of the amino groups by an additional carbon atom results in the potential to form a less-strained six-membered ring upon chelation. This altered geometry can lead to different catalytic activities and reaction pathways. acs.org Recent research has begun to explore the unique catalytic potential of 1,3-diamine derivatives, demonstrating their ability to cooperatively catalyze reactions like asymmetric Mannich reactions of ketones. acs.org

The electronic properties are also affected. The proximity of the two nitrogen atoms in a 1,2-diamine can lead to through-bond and through-space electronic interactions that influence the basicity (pKa) of each nitrogen. In 1,3-diamines, this interaction is attenuated. This difference in electronic character and spatial arrangement affects their utility in more complex molecular architectures. For example, in the synthesis of squaraine dyes, the regiochemistry (1,2- vs. 1,3-disubstitution) dramatically impacts the photophysical properties of the final product. researchgate.net Similarly, in the development of copoly(amide-imide)s, the use of meta- versus para-isomers of diamine monomers leads to different thermo-mechanical properties and optical transparencies, underscoring the critical role of isomerism. rsc.org

Case Studies with Related Diamine Dihydrochlorides (e.g., N1,N1-Dimethylpropane-1,3-diamine dihydrochloride)

To illustrate the impact of positional isomerism, a direct comparison can be made between N1,N1-Dimethylpropane-1,2-diamine dihydrochloride (B599025) and its 1,3-isomer, N1,N1-Dimethylpropane-1,3-diamine dihydrochloride. While both are short-chain diamines with an N,N-dimethylated terminus, their differing structures dictate their potential applications.

N1,N1-Dimethylpropane-1,3-diamine is also known as 3-(Dimethylamino)propylamine. nist.govtcichemicals.com Its dihydrochloride salt is a stable, solid form of the compound. lab-chemicals.com The 1,3-arrangement makes it a valuable building block in the synthesis of various chemical structures, including catalysts and more complex organic molecules. acs.org The separation between the primary amine and the sterically hindered tertiary amine allows for selective reactions at the more accessible primary nitrogen. This differential reactivity is a key feature exploited in organic synthesis.

The table below summarizes and compares the fundamental properties of the two positional isomers in their dihydrochloride form, highlighting their identical atomic composition but distinct structural arrangement.

| Property | N1,N1-Dimethylpropane-1,2-diamine dihydrochloride | N1,N1-Dimethylpropane-1,3-diamine dihydrochloride |

|---|---|---|

| Synonym | (S)-N1,N1-dimethyl-propane-1,2-diamine dihydrochloride chemsrc.com | 3-(Dimethylamino)propylamine Dihydrochloride geno-chem.com |

| Molecular Formula | C₅H₁₆Cl₂N₂ | C₅H₁₆Cl₂N₂ lab-chemicals.com |

| Molecular Weight | 175.10 g/mol | 175.10 g/mol lab-chemicals.com |

| Amine Arrangement | 1,2- (Vicinal) | 1,3- |

| CAS Number | 82105-48-4 (for S-enantiomer) chemsrc.com | 52198-63-7 lab-chemicals.com |

| Key Structural Feature | Proximity of amino groups allows for 5-membered ring chelation. | Separation of amino groups allows for 6-membered ring chelation and greater flexibility. acs.org |

Future Research Directions and Emerging Academic Applications

Innovations in Stereoselective Synthesis of N1,N1-Dimethylpropane-1,2-diamine Derivatives

The development of catalytic methods for producing enantioenriched 1,2-diamines is a subject of considerable interest due to the prevalence of this motif in bioactive molecules, chiral ligands, and organocatalysts. rsc.orgua.es While direct stereoselective synthesis of N1,N1-Dimethylpropane-1,2-diamine itself is established, future research will focus on creating a diverse library of its derivatives with precise control over multiple stereocenters. Innovations in this area are crucial for fine-tuning the steric and electronic properties of ligands and catalysts derived from this scaffold.

Key research thrusts include the advancement of catalytic asymmetric methods that are both highly efficient and atom-economical. ua.es Strategies such as the catalytic aminolysis of meso-aziridines, asymmetric hydroamination of allylic amines, and the diamination of olefins are promising avenues. ua.esrsc.org For instance, the copper-catalyzed reductive coupling of 2-azadienes with imines has emerged as a highly stereoselective method for constructing vicinal diamines, offering a pathway to derivatives that are otherwise difficult to access. nih.gov Another approach involves the asymmetric lithiation of N-Boc protected cyclic precursors followed by an electrophilic quench, which can yield chiral 1,2-diamines with high optical purity. acs.org

These advanced synthetic strategies will enable the creation of novel N1,N1-Dimethylpropane-1,2-diamine derivatives with tailored functionalities, expanding their applicability in stereoselective organic synthesis. acs.org

Table 1: Emerging Stereoselective Synthetic Strategies for 1,2-Diamine Derivatives

| Synthetic Strategy | Description | Key Advantages for Diamine Derivatives | Relevant Research Focus |

|---|---|---|---|

| Asymmetric Ring-Opening of Aziridines | Catalytic aminolysis of meso-aziridines using chiral Lewis or Brønsted acids to desymmetrize the molecule. rsc.orgresearchgate.net | Provides access to chiral 1,2-diamines with two differently substituted amino groups. researchgate.net | Development of new chiral catalysts (e.g., tridentate Schiff base chromium(III) complexes) for higher yields and enantioselectivity. researchgate.net |

| Cu-Catalyzed Reductive Couplings | Reductive coupling of 2-azadienes with various imines (aldimines and ketimines) to furnish anti-1,2-diamines. nih.gov | Highly stereoselective, allows for the creation of vicinal stereogenic centers, and enables easy differentiation of the product's amino groups. nih.gov | Expanding the scope of azadienes and their application to the synthesis of complex chiral amines. nih.gov |

| Sequential Pd and Rh Catalysis | A two-step process involving Pd-catalyzed asymmetric allylic amination followed by Rh-catalyzed diastereoselective oxidative cyclization. nih.gov | Enables the synthesis of complex, optically active, and polyfunctionalized diamines from simple racemic starting materials. nih.gov | Optimization of chiral ligands and catalyst loading to improve enantiomeric excess and product yield. nih.gov |

| Asymmetric Lithiation-Substitution | Deprotonation of a protected diamine precursor (e.g., an imidazolidine) using a chiral base, followed by trapping with an electrophile. acs.org | Yields chiral 1,2-diamines with high optical purity and allows for the introduction of various substituents. acs.org | Investigating the influence of protecting groups and reaction conditions on the extent of deprotonation and stereochemical outcome. acs.org |

Exploration of Novel Ligand Architectures and Catalytic Systems

The N1,N1-Dimethylpropane-1,2-diamine framework serves as a valuable building block for novel ligand architectures. The presence of both a primary and a tertiary amine allows for the design of bidentate or potentially polydentate ligands with unique coordination properties. Future research will explore the synthesis of new Schiff base ligands and other complex structures derived from this diamine. For example, condensation reactions with aldehydes can yield tetradentate Schiff base ligands capable of forming stable complexes with transition metals like palladium(II). researchgate.netasianpubs.org

These novel metal-diamine complexes are expected to find applications in homogeneous catalysis. Research into palladium(II) complexes of ligands derived from the related 2,2-dimethylpropane-1,3-diamine has demonstrated their potential as catalysts in carbon-carbon bond-forming reactions, such as the Mizoroki-Heck reaction. researchgate.netasianpubs.org Similar catalytic activity is anticipated for complexes based on N1,N1-Dimethylpropane-1,2-diamine, opening avenues for their use in fine chemical synthesis. Furthermore, the inherent chirality of N1,N1-Dimethylpropane-1,2-diamine derivatives makes them prime candidates for ligands in asymmetric catalysis, particularly in reactions like asymmetric hydrogenation, where chiral diamine-metal complexes have shown significant success. nih.gov

Integration of Machine Learning in Predictive Computational Chemistry for Diamines

The intersection of computational chemistry and machine learning (ML) is set to revolutionize chemical research. nih.govarxiv.org This synergy offers powerful tools for accelerating the discovery and optimization of molecules like N1,N1-Dimethylpropane-1,2-diamine and its derivatives. Future research will increasingly integrate ML models to predict molecular properties, guide synthetic pathways, and design novel catalysts. frontiersin.orgresearchgate.net

The application of these predictive models will significantly reduce the time and resources required for experimental work, enabling a more rapid and targeted exploration of the chemical space surrounding N1,N1-Dimethylpropane-1,2-diamine. mit.edu

Table 2: Machine Learning Applications in Diamine Research

| ML Application Area | Specific Task for Diamines | Potential Impact |

|---|---|---|

| Property Prediction | Predicting quantum chemical properties, binding affinities of metal complexes, and catalytic activity of derivatives. frontiersin.org | Accelerates screening of virtual libraries, prioritizing candidates for synthesis. |

| Retrosynthesis | Suggesting viable and optimal synthetic routes for novel N1,N1-Dimethylpropane-1,2-diamine derivatives. desertsci.com | Streamlines the synthesis planning process and identifies more efficient chemical transformations. |

| De Novo Ligand Design | Generating new ligand structures based on the diamine scaffold with optimized properties for specific catalytic targets. researchgate.netacs.org | Expands the accessible chemical space and facilitates the discovery of highly effective catalysts. |

| Reaction Optimization | Predicting the optimal reaction conditions (temperature, solvent, catalyst loading) for synthetic transformations. desertsci.com | Improves reaction yields and reduces experimental effort in process development. |

Potential in Supramolecular Assembly and Advanced Materials Research

Diamine molecules are fundamental building blocks in supramolecular chemistry and materials science, particularly as bridging ligands in coordination polymers and metal-organic frameworks (MOFs). mdpi.com The specific structure of N1,N1-Dimethylpropane-1,2-diamine, with its defined stereochemistry and substitution pattern, offers unique possibilities for creating advanced materials.

Future research is expected to explore the use of this diamine and its derivatives to construct novel supramolecular assemblies. The directionality of the amino groups can be exploited to form intricate hydrogen-bonded networks. For instance, studies on the related 2,2-dimethylpropane-1,3-diaminium dichloride have revealed the formation of complex cage-like structures held together by N−H∙∙∙Cl hydrogen bonds. mdpi.com The asymmetric nature of N1,N1-Dimethylpropane-1,2-diamine could introduce chirality into such assemblies, leading to materials with potential applications in enantioselective separations or sensing.

Furthermore, its ability to form stable complexes with transition metals suggests its utility in designing coordination polymers with tailored topologies and functionalities. mdpi.com These materials could exhibit interesting properties such as porosity, catalytic activity, or specific host-guest recognition, making them relevant for applications in gas storage, separations, and heterogeneous catalysis.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing N1,N1-Dimethylpropane-1,2-diamine dihydrochloride with high purity?

- Methodological Answer : Synthesis typically involves reacting propane-1,2-diamine derivatives with methylating agents (e.g., methyl chloride or dimethyl sulfate) under controlled alkaline conditions. Post-reaction, the product is precipitated using hydrochloric acid. For chiral purity, tartaric acid can be employed as a resolving agent, as demonstrated in analogous dihydrochloride syntheses. Reaction conditions (e.g., reflux duration, stoichiometric ratios) must be optimized to minimize byproducts like N-monomethyl derivatives .

Q. How is this compound characterized to confirm structural integrity and purity?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are used to verify methyl group substitution patterns and amine proton environments.

- HPLC Analysis : Reverse-phase HPLC with a hexanesulfonate-containing mobile phase (e.g., 1200 mL methanol, 800 mL water, 10 mL glacial acetic acid, 3.78 g sodium hexanesulfonate) can resolve impurities. Detection at 254 nm is standard .

- Elemental Analysis : Confirm chloride content (theoretical ~28.5% for dihydrochloride) to assess stoichiometry .

Q. What analytical methods are recommended for detecting trace impurities in this compound?

- Methodological Answer :

- Colorimetric Assays : Impurities like aromatic amines can be detected via diazotization followed by coupling with naphthylethylenediamine dihydrochloride, producing measurable chromophores (e.g., red color at 540 nm). Limit tests using chloroaniline standards (250 ppm threshold) ensure compliance .

- Mass Spectrometry : High-resolution LC-MS identifies low-abundance contaminants (e.g., residual solvents or methylated byproducts) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data under varying pH conditions?

- Methodological Answer :

- Controlled Stability Studies : Conduct accelerated degradation experiments (e.g., 40°C/75% RH for 6 months) across pH 1–13. Monitor decomposition via HPLC and kinetic modeling (e.g., Arrhenius plots). For example, acidic conditions may hydrolyze dimethylamine groups, while alkaline media could deprotonate the diamine backbone.

- Data Reconciliation : Compare degradation products (e.g., propane-1,2-diamine) across studies and validate analytical methods using spiked samples .

Q. What strategies optimize its use as a ligand in catalytic systems despite competing coordination pathways?

- Methodological Answer :

- Coordination Chemistry Studies : Titrate the compound with metal ions (e.g., Cu, Ni) in aqueous/organic solvents. Use UV-Vis spectroscopy and Job’s method to determine binding stoichiometry.

- Computational Modeling : Density-functional theory (DFT) calculations (e.g., B3LYP functional) predict preferred coordination geometries and electronic effects, guiding experimental design .

Q. How should researchers address discrepancies in impurity profiles between synthetic batches?

- Methodological Answer :

- Design of Experiments (DoE) : Vary reaction parameters (temperature, pH, solvent ratios) systematically to identify critical impurities (e.g., N-monomethyl derivatives or chlorinated side products).

- Advanced Chromatography : Use ion-pair chromatography with mass-compatible buffers (e.g., 0.1% formic acid) to enhance separation of polar impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.